2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate
Overview
Description
Stearyl methacrylate methacrylic acid is a compound that combines the properties of stearyl methacrylate and methacrylic acid. Stearyl methacrylate is a long-chain alkyl ester of methacrylic acid, known for its hydrophobic properties and low volatility. Methacrylic acid, on the other hand, is a colorless, corrosive liquid with a strong acrid odor, commonly used in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearyl methacrylate is typically synthesized by esterification of stearyl alcohol (obtained from the hydrogenation of stearic acid) with methacrylic acid. This reaction is usually carried out in the presence of an acid catalyst .
Industrial Production Methods
The industrial production of methacrylic acid involves the oxidation of isobutylene or tert-butyl alcohol (TBA) on suitable catalysts to form methacrolein, which is further oxidized to methacrylic acid . The esterification process to produce stearyl methacrylate from methacrylic acid and stearyl alcohol is then carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Stearyl methacrylate methacrylic acid undergoes several types of chemical reactions, including:
Esterification: Formation of esters from methacrylic acid and alcohols.
Polymerization: Radical polymerization to form polymers and copolymers.
Addition Reactions: Addition of various organic and inorganic compounds to the methacrylate group
Common Reagents and Conditions
Common reagents used in these reactions include acid catalysts for esterification, radical initiators for polymerization, and various nucleophiles for addition reactions. Conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include polymethacrylates, copolymers, and various functionalized methacrylate esters .
Scientific Research Applications
Stearyl methacrylate methacrylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of stearyl methacrylate methacrylic acid primarily involves radical polymerization. The methacrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and composition .
Comparison with Similar Compounds
Similar Compounds
Lauryl Methacrylate: Another long-chain alkyl methacrylate with similar hydrophobic properties.
Glycidyl Methacrylate: A methacrylate ester with an epoxy group, used for its reactivity and ability to form cross-linked networks
Uniqueness
Stearyl methacrylate methacrylic acid is unique due to its long hydrophobic chain, which imparts distinct properties such as low volatility, high thermal stability, and excellent compatibility with various substrates. This makes it particularly valuable in applications requiring durable and stable materials .
Properties
CAS No. |
27401-06-5 |
---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-3(2)4(5)6/h2,4-20H2,1,3H3;1H2,2H3,(H,5,6) |
InChI Key |
XUQOHDOVMVGYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Related CAS |
27401-06-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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